3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
Overview
Description
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO3S. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxybenzenesulfonyl piperidine, while reduction of the sulfonyl group can produce 4-methylthiobenzenesulfonyl piperidine .
Scientific Research Applications
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
- 4-{[(3-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
- 4-{[(4-Methoxyphenyl)sulfonyl]ethyl}piperidine hydrochloride
Uniqueness
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the methoxy group on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group linked to a 4-methoxyphenyl moiety. Its molecular formula is CHClNOS, with a molecular weight of approximately 273.82 g/mol. The methoxy group enhances lipophilicity, which may influence its absorption and distribution in biological systems.
Antimicrobial Properties
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Analgesic Effects
The compound has also been evaluated for analgesic properties. Studies suggest that piperidine-based compounds can modulate pain pathways, potentially providing relief from acute and chronic pain conditions.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The IC50 values for related piperidine compounds have been reported in the low micromolar range, indicating strong inhibitory effects .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperidine ring.
- Introduction of the sulfonyl group.
- Attachment of the 4-methoxyphenyl moiety.
This synthetic pathway emphasizes the importance of precise reaction conditions to achieve high yields and purity.
Case Study 1: Antimicrobial Activity
A study conducted on various piperidine derivatives, including this compound, demonstrated significant antibacterial activity. The results showed that these compounds could inhibit bacterial growth effectively, with some derivatives outperforming traditional antibiotics in specific assays .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related piperidine compounds against oxidative stress in neuronal cells. The results indicated that these compounds could protect against cell death induced by oxidative agents, suggesting potential applications in treating neurodegenerative disorders .
Comparative Analysis of Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride | 1160245-64-6 | Contains a sulfonyl group instead of sulfanyl |
3-{[(4-Methoxyphenyl)sulfanylmethyl]}piperidine | 1249407-63-3 | Different substitution pattern on the piperidine ring |
This compound | 1993054-17-3 | Features a sulfonyl instead of a sulfanyl group |
This table illustrates the structural diversity among piperidine derivatives and their potential implications for biological activity.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylmethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.ClH/c1-17-12-4-6-13(7-5-12)18(15,16)10-11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEELPPPHGMWIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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